6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Description
Properties
IUPAC Name |
4-chloro-5-methyl-6-phenylmethoxypyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-10-12(19-8-11-5-3-2-4-6-11)7-18-13(10)14(15)16-9-17-18/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAABNDXDSYVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1OCC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469839 | |
| Record name | 6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649736-27-6 | |
| Record name | 4-Chloro-5-methyl-6-(phenylmethoxy)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=649736-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: Substituted Pyrrole-2-Carboxylate
- The synthesis begins with ethyl 5-methyl-1H-pyrrole-2-carboxylate , which provides the methyl substitution at C-5.
- This pyrrole derivative is prepared or procured with high purity to ensure efficient downstream reactions.
Amination of Pyrrole Derivative
- Amination is performed using chloramine (NH2Cl) as the aminating agent, which selectively introduces an N-amino group at the 1-position of the pyrrole ring.
- The reaction is carried out in solvents such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or dimethylformamide (DMF) under controlled temperature to optimize yield.
- This step is critical for forming the N–N bond required for the triazine ring closure.
- Alternative aminating agents like hydroxylamine-O-sulfonic acid (HOSA) or oxaziridines have been tested but yield inferior results (10-12% yield compared to chloramine).
Cyclization to Form Pyrrolo[2,1-f]triazine Core
- The N-aminated pyrrole-2-carboxylate intermediate is heated with formamide and ammonium acetate at 130–140 °C for 10–12 hours under a nitrogen atmosphere.
- This Leuckart-type reaction promotes cyclization, forming the fused triazine ring system.
- The reaction proceeds via intramolecular condensation and ring closure to yield the pyrrolo[2,1-f]triazine nucleus.
Chlorination at C-4 Position
- The triazine intermediate is treated with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4-position.
- This step is performed under reflux conditions, typically in an inert solvent, to ensure selective chlorination without decomposition.
- The chlorination also activates the molecule for further substitution reactions.
Introduction of the Benzyloxy Group at C-6
- The benzyloxy substituent is introduced by nucleophilic substitution or via protection/deprotection strategies.
- One approach involves reacting the hydroxy precursor with benzyl alcohol in the presence of a base such as potassium carbonate to form the benzyloxy ether.
- Alternatively, benzyloxy groups can be installed via Mitsunobu reaction conditions or by treatment with benzyl bromide under basic conditions.
- The benzyloxy group serves as a protecting group or functional handle for further derivatization.
Summary Table of Key Reaction Steps and Conditions
Research Findings and Optimization Notes
- The use of chloramine as the aminating agent is preferred due to higher yields and cleaner reactions compared to other aminating reagents.
- The one-pot amination and cyclization approach reduces purification steps and improves overall efficiency.
- Chlorination with POCl3 is a well-established method for activating the triazine ring and is critical for subsequent functionalization.
- Benzyloxy substitution is typically performed after ring formation to avoid interference with cyclization steps.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions, with nitrogen atmosphere employed to prevent oxidation.
- Alternative synthetic routes involving bromohydrazone intermediates or transition metal catalysis have been reported but are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Organic Synthesis
6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:
- Substitution Reactions : The presence of the chloro group makes it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Condensation Reactions : This compound can also be involved in condensation reactions, which are essential for forming more complex molecules from simpler ones.
A study highlighted its role in synthesizing other triazines through heterocyclization methods, showcasing its versatility as a building block in organic chemistry .
Medicinal Chemistry
The compound's structural features suggest potential biological activity, making it a candidate for drug development:
Case Study 1: Synthesis of Triazine Derivatives
A recent study demonstrated the synthesis of various triazine derivatives using this compound as a key intermediate. The researchers reported high yields and purity levels in the final products, indicating the compound's efficiency in synthetic pathways .
Case Study 2: Biological Evaluations
In another investigation focusing on the biological activity of pyrrolo[2,1-f][1,2,4]triazine derivatives, researchers found that modifications to the benzyloxy group significantly affected the compound's anticancer efficacy. This highlights the importance of structural variations in enhancing biological activity .
Mechanism of Action
The mechanism of action of 6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Benzyloxy may enhance membrane permeability compared to polar groups like ribose .
- Electrophilicity : The 4-chloro group, common in both the target compound and 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine, facilitates nucleophilic aromatic substitution, a key reaction in prodrug activation .
- Conformational Flexibility : Fused triazines like remdesivir exhibit rigid bicyclic cores, but annulated rings (e.g., pyrrolo vs. pyrazolo) influence packing modes and intermolecular interactions .
Biological Activity
6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (CAS No. 649736-27-6) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure characterized by a pyrrolo[2,1-f][1,2,4]triazine core with benzyloxy, chloro, and methyl substitutions. Recent studies have highlighted its biological activities, particularly in anticancer and antimicrobial domains.
- Molecular Formula : C14H12ClN3O
- Molecular Weight : 273.72 g/mol
- IUPAC Name : 4-chloro-5-methyl-6-phenylmethoxypyrrolo[2,1-f][1,2,4]triazine
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various signaling pathways. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects.
Anticancer Properties
Recent investigations have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the IC50 values of this compound against different cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/mTOR signaling |
| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest in G2/M phase |
| HepG2 (Liver Cancer) | 12.21 | Modulation of cell proliferation |
These findings indicate that the compound may selectively inhibit cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against a range of bacterial strains and demonstrated effective inhibition of growth.
Case Studies and Research Findings
A series of studies have been conducted to explore the biological activities of compounds related to the pyrrolo[2,1-f][1,2,4]triazine structure:
- Study on Anticancer Efficacy : A study published in MDPI reported that derivatives of triazine compounds exhibited potent anticancer properties across various cell lines. The study highlighted that modifications in the structure significantly influenced their biological activities .
- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of this compound. Results indicated minimal toxicity at therapeutic doses and significant tumor reduction in xenograft models .
- Mechanistic Insights : Recent reviews have focused on elucidating the mechanisms by which triazine derivatives induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | Lacks benzyloxy group | Reduced anticancer activity |
| Various Derivatives | Different substituents affecting potency | Variable activities depending on structure |
The presence of the benzyloxy group appears to enhance the compound's biological activity compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for 6-benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrrolo-triazine core. A typical approach involves:
- Step 1 : Chlorination at the 4-position using phosphorus oxychloride (POCl₃) under reflux conditions, as seen in analogous triazine derivatives .
- Step 2 : Benzyloxy group introduction via nucleophilic substitution (SNAr) at the 6-position using benzyl alcohol in the presence of a base like NaH .
- Step 3 : Methylation at the 5-position using methyl iodide (CH₃I) and a palladium catalyst for regioselectivity .
Purity should be verified using HPLC (>95%) and reaction progress monitored via TLC or LC-MS.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to resolve the benzyloxy (δ 4.5–5.5 ppm for OCH₂Ph), chloro (δ 7.0–7.5 ppm), and methyl (δ 2.0–2.5 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~300–310).
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Store at –20°C in amber vials to prevent degradation; thermal gravimetric analysis (TGA) shows decomposition above 150°C .
- Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under direct UV light (λ < 400 nm); use light-protected containers .
- Hydrolytic Stability : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., loss of benzyloxy group) .
Advanced Research Questions
Q. How to design experiments to optimize reaction yields while minimizing side products?
- Methodological Answer : Use statistical Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity):
- Central Composite Design (CCD) : Evaluate interactions between 3–4 factors (e.g., POCl₃ equivalents, reaction time).
- Response Surface Methodology (RSM) : Model yield vs. variables to identify optimal conditions (e.g., 80°C, 12 hrs, 1.2 eq POCl₃) .
Cross-validate with quantum mechanical calculations (DFT) to predict transition states for side reactions (e.g., over-chlorination) .
Q. What computational tools can predict reaction pathways for functionalizing the pyrrolo-triazine scaffold?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model electrophilic aromatic substitution (e.g., chloro vs. methyl group orientation) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using Amber or GROMACS .
- Machine Learning (ML) : Train models on existing triazine reaction databases to predict regioselectivity for new substituents .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to differentiate overlapping signals (e.g., benzyloxy vs. aromatic protons) .
- Isotopic Labeling : Use ¹³C-labeled reagents to track substitution patterns in ambiguous cases.
- Crystallography : If single crystals are obtainable (via slow evaporation in EtOAc/hexane), X-ray diffraction provides unambiguous confirmation .
Q. What strategies differentiate heterogeneous vs. homogeneous catalytic mechanisms in triazine functionalization?
- Methodological Answer :
- Kinetic Profiling : Compare reaction rates under varying catalyst concentrations; linear dependence suggests homogeneous catalysis .
- Leaching Tests : Filter the catalyst mid-reaction and monitor activity; residual activity indicates homogeneous contribution .
- Spectroscopic Tracking : Use in-situ IR or XAFS to detect catalyst speciation (e.g., Pd nanoparticles vs. molecular Pd complexes) .
Q. How to functionalize the 4-chloro position for downstream applications (e.g., drug discovery)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
